Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279761
InChI: InChI=1S/C15H11BrO3/c1-18-13(17)8-11-14-10-5-3-2-4-9(10)6-7-12(14)19-15(11)16/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C15H11BrO3
Molecular Weight: 319.15 g/mol

Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate

CAS No.:

Cat. No.: VC16279761

Molecular Formula: C15H11BrO3

Molecular Weight: 319.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate -

Specification

Molecular Formula C15H11BrO3
Molecular Weight 319.15 g/mol
IUPAC Name methyl 2-(2-bromobenzo[e][1]benzofuran-1-yl)acetate
Standard InChI InChI=1S/C15H11BrO3/c1-18-13(17)8-11-14-10-5-3-2-4-9(10)6-7-12(14)19-15(11)16/h2-7H,8H2,1H3
Standard InChI Key ACYAEXAHQINSEK-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=C(OC2=C1C3=CC=CC=C3C=C2)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a naphtho[2,1-b]furan scaffold comprising two fused benzene rings (A and B) and a five-membered furan ring (C). The bromine atom is positioned at the C-2 site of the furan ring, while the methyl acetate group occupies the C-1 position (Fig. 1) . X-ray crystallography reveals near-planarity among the three rings, with dihedral angles of 1.88° (A/B), 4.16° (A/C), and 2.48° (B/C) . The methyl acetate side chain deviates from this plane by 26.9°, likely influencing intermolecular interactions .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₆H₁₃BrO₃
Dihedral Angle (A/B)1.88°
Dihedral Angle (A/C)4.16°
Torsion Angle (C1-C11-C12)-26.9°

Electronic and Steric Effects

The bromine atom inductively withdraws electron density, enhancing electrophilic reactivity at adjacent positions. This polarization facilitates nucleophilic substitution reactions, making the compound a versatile precursor for derivatization . The methyl acetate group contributes steric bulk, potentially modulating binding interactions in biological systems .

Synthetic Methodologies

Ring-Forming Strategies

A common route involves cyclization of 1-hydroxy-2-naphthaldehyde with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile), yielding the naphthofuran core . Subsequent bromination at C-2 using N-bromosuccinimide (NBS) introduces the halogen substituent .

Esterification and Functionalization

Methylation of the carboxylic acid intermediate is achieved via Fischer esterification with methanol under acidic catalysis . Alternative pathways employ Mitsunobu reactions to install the acetate group while preserving stereochemical integrity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Furan CyclizationK₂CO₃, CH₃CN, reflux78
BrominationNBS, AIBN, CCl₄, 80°C65
EsterificationH₂SO₄, MeOH, reflux92

Biological Activities and Mechanisms

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Derivatives of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate exhibit potent MCH-R1 binding, with IC₅₀ values as low as 120 nM . SAR studies indicate that electron-withdrawing groups (e.g., Br, Cl) at C-5 enhance receptor affinity by 2.5-fold compared to unsubstituted analogs . Molecular docking suggests the bromine atom participates in hydrophobic interactions with Leu¹⁵⁸ and Tyr²⁶⁰ residues in the MCH-R1 binding pocket .

Cytotoxic and Antimicrobial Effects

Preliminary assays demonstrate moderate activity against HeLa (IC₅₀ = 18 µM) and MCF-7 (IC₅₀ = 24 µM) cell lines, though exact mechanisms remain under investigation . Antimicrobial screening reveals inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for obesity therapeutics targeting MCH-R1. Pyridinyl-substituted derivatives (e.g., 5-(4-pyridinyl)naphtho[2,1-b]furan-2-carboxamide) show improved pharmacokinetic profiles, albeit with low oral bioavailability (F = 4.1%) due to solubility limitations .

Prodrug Design

Esterase-mediated hydrolysis of the methyl acetate group generates active carboxylic acid metabolites, enabling prodrug strategies to enhance tissue penetration .

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